molecular formula C15H28NaO8P B1394215 Sodium (2R)-2,3-bis(hexanoyloxy)propyl hydrogen phosphate CAS No. 321883-53-8

Sodium (2R)-2,3-bis(hexanoyloxy)propyl hydrogen phosphate

Cat. No.: B1394215
CAS No.: 321883-53-8
M. Wt: 390.34 g/mol
InChI Key: RSKVQVAHZSAALH-BTQNPOSSSA-M
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Description

Sodium (2R)-2,3-bis(hexanoyloxy)propyl hydrogen phosphate: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a phosphate group attached to a glycerol backbone esterified with hexanoic acid. Its properties make it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium (2R)-2,3-bis(hexanoyloxy)propyl hydrogen phosphate typically involves the esterification of glycerol with hexanoic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: Sodium (2R)-2,3-bis(hexanoyloxy)propyl hydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions may convert the phosphate group to a phosphite or phosphonate.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexanoic acid derivatives, while reduction could produce phosphonate esters.

Scientific Research Applications

Chemistry: In chemistry, Sodium (2R)-2,3-bis(hexanoyloxy)propyl hydrogen phosphate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: In biological research, this compound is studied for its potential role in cellular signaling pathways and as a component in lipid-based drug delivery systems.

Medicine: In medicine, it is explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the formulation of pharmaceuticals.

Industry: Industrially, it is used in the production of specialty chemicals, surfactants, and as an additive in various formulations to enhance product stability and performance.

Mechanism of Action

The mechanism of action of Sodium (2R)-2,3-bis(hexanoyloxy)propyl hydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate signaling pathways by acting as a substrate or inhibitor, thereby influencing cellular processes. Its phosphate group plays a crucial role in these interactions, facilitating binding to target molecules and altering their activity.

Comparison with Similar Compounds

  • Sodium (2R)-3-(heptadecanoyloxy)-2-hydroxypropyl hydrogen phosphate
  • Sodium (2R)-2-hydroxy-3-[(9Z)-9-octadecenoyloxy]propyl hydrogen phosphate
  • Di(2-ethylhexyl)phosphoric acid

Uniqueness: Sodium (2R)-2,3-bis(hexanoyloxy)propyl hydrogen phosphate is unique due to its specific esterification pattern and the presence of hexanoic acid esters. This structural uniqueness imparts distinct physicochemical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

sodium;[(2R)-2,3-di(hexanoyloxy)propyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29O8P.Na/c1-3-5-7-9-14(16)21-11-13(12-22-24(18,19)20)23-15(17)10-8-6-4-2;/h13H,3-12H2,1-2H3,(H2,18,19,20);/q;+1/p-1/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKVQVAHZSAALH-BTQNPOSSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677129
Record name Sodium (2R)-2,3-bis(hexanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321883-53-8
Record name Sodium (2R)-2,3-bis(hexanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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